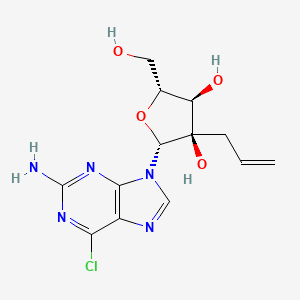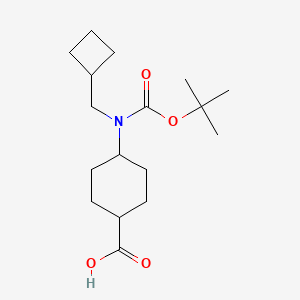
N-Methyl-5-fluorodeoxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-5-fluoro-N-methylcytidine is a synthetic nucleoside analog. It is structurally similar to cytidine, a component of DNA, but with modifications that enhance its biological activity. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxy-5-fluoro-N-methylcytidine typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a cytidine derivative, followed by methylation and deoxygenation steps. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2’-deoxy-5-fluoro-N-methylcytidine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and yield. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
化学反応の分析
Types of Reactions
2’-Deoxy-5-fluoro-N-methylcytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: It can be hydrolyzed to yield its constituent bases and sugars.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various fluorinated and methylated cytidine derivatives, which can have different biological activities and applications.
科学的研究の応用
2’-Deoxy-5-fluoro-N-methylcytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its effects on DNA synthesis and repair mechanisms.
Medicine: It is being investigated as a potential anticancer agent due to its ability to inhibit DNA methylation and induce apoptosis in cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
2’-Deoxy-5-fluoro-N-methylcytidine exerts its effects by incorporating into DNA during replication. This incorporation disrupts normal DNA synthesis and function, leading to cell cycle arrest and apoptosis. The compound targets DNA methyltransferases, enzymes involved in DNA methylation, thereby inhibiting their activity and altering gene expression patterns.
類似化合物との比較
Similar Compounds
2’-Deoxy-5-fluorocytidine: Another fluorinated cytidine analog with similar anticancer properties.
5-Azacytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes.
Decitabine: A cytidine analog that inhibits DNA methylation and is used in cancer therapy.
Uniqueness
2’-Deoxy-5-fluoro-N-methylcytidine is unique due to its specific modifications, which enhance its stability and biological activity compared to other nucleoside analogs. Its ability to inhibit DNA methylation and induce apoptosis makes it a promising candidate for further research and development in cancer therapy.
特性
CAS番号 |
2248-73-9 |
|---|---|
分子式 |
C10H14FN3O4 |
分子量 |
259.23 g/mol |
IUPAC名 |
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C10H14FN3O4/c1-12-9-5(11)3-14(10(17)13-9)8-2-6(16)7(4-15)18-8/h3,6-8,15-16H,2,4H2,1H3,(H,12,13,17)/t6-,7+,8+/m0/s1 |
InChIキー |
SPWIGPQVICYSOT-XLPZGREQSA-N |
異性体SMILES |
CNC1=NC(=O)N(C=C1F)[C@H]2C[C@@H]([C@H](O2)CO)O |
正規SMILES |
CNC1=NC(=O)N(C=C1F)C2CC(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B12069252.png)
![1-Benzyl 4'-tert-butyl 2'H-spiro[azetidine-3,3'-benzo[f][1,4]oxazepine]-1,4'(5'H)-dicarboxylate](/img/structure/B12069255.png)
